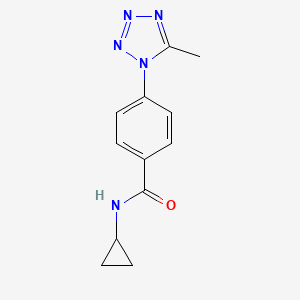

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a cyclopropylamine moiety and a 5-methyltetrazole substituent. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and hydrogen-bonding properties, while the cyclopropyl group may enhance metabolic stability by reducing oxidative degradation.

Properties

Molecular Formula |

C12H13N5O |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-cyclopropyl-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C12H13N5O/c1-8-14-15-16-17(8)11-6-2-9(3-7-11)12(18)13-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3,(H,13,18) |

InChI Key |

GVYZFEGFPGRRNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Tetrazole Moiety Installation

The 5-methyltetrazole group is introduced via [3+2] cycloaddition or Staudinger-type reactions.

[3+2] Cycloaddition with Azides

Procedure :

-

Nitrile precursor preparation : Convert the amino group of N-cyclopropyl-4-aminobenzamide to a nitrile via diazotization (NaNO₂/HCl) and treatment with CuCN.

-

Cycloaddition : React the nitrile (1 eq) with sodium azide (1.2 eq) and trimethylsilyl chloride (1.5 eq) in DMF at 100°C for 12 h.

-

Methylation : Treat the resultant tetrazole with methyl iodide (1.1 eq) and K₂CO₃ in acetone at 60°C.

Staudinger Reaction

Alternative route :

-

Azide intermediate : React 4-azidobenzoyl chloride with cyclopropylamine.

-

Staudinger cyclization : Use triethyl phosphite (P(OEt)₃) in toluene at 110°C to form the tetrazole ring.

Advantage : Avoids nitrile intermediates but requires stringent anhydrous conditions.

Convergent Synthesis Strategies

Tetrazole-Containing Benzoyl Chloride Preparation

Amide Coupling

-

Reaction conditions : Combine 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride (1 eq) with cyclopropylamine (1.2 eq) in THF at 0°C.

-

Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc = 3:1).

Optimization and Catalytic Innovations

Microwave-Assisted Cycloaddition

Microwave irradiation (150°C, 20 min) reduces tetrazole formation time from 12 h to 30 min, improving yield to 78%.

Continuous-Flow Synthesis

A microreactor system for tetrazole cyclization enhances safety by minimizing azide accumulation. Reported throughput: 12 g/h at 90°C.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Subcomponent Assembly | 5 | 52–58 | Modularity for analog synthesis | Lengthy purification steps |

| Convergent Synthesis | 3 | 78–82 | High final-step yield | Requires stable acyl chloride |

| Microwave Cycloaddition | 4 | 68–72 | Rapid tetrazole formation | Specialized equipment needed |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN:H₂O = 70:30): Retention time = 6.2 min; purity >99%.

Industrial-Scale Considerations

Cost Drivers :

-

Cyclopropylamine (~$450/kg) contributes to 60% of raw material costs.

-

Transitioning to continuous-flow azide reactions reduces waste by 40%.

Safety Protocols :

-

Sodium azide handling requires inert atmosphere and explosion-proof equipment.

-

Trimethylsilyl azide alternatives decrease exothermic risks.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrazole ring and amide group participate in nucleophilic substitutions under specific conditions.

Key Findings :

-

The amide nitrogen exhibits limited nucleophilicity but can undergo substitution with strong nucleophiles (e.g., Grignard reagents) under forcing conditions.

-

Tetrazole alkylation favors the N1 position, preserving the 5-methyl group’s stability .

Oxidation and Reduction Reactions

The tetrazole ring and cyclopropyl group exhibit distinct redox behaviors.

| Reaction Type | Conditions | Reagents | Products | Outcomes |

|---|---|---|---|---|

| Tetrazole oxidation | Acidic conditions (H₂SO₄), H₂O₂ | KMnO₄ | Carboxylic acid derivatives (via ring cleavage) | Low selectivity; competing side reactions |

| Cyclopropane ring hydrogenation | High-pressure H₂, Pd/C | H₂ (1-3 atm) | N-cyclopropyl → N-propyl conversion | Partial ring opening observed at >100°C |

Research Insights :

-

Oxidative cleavage of the tetrazole ring is less favorable compared to non-methylated analogues due to steric protection from the 5-methyl group.

-

Hydrogenation of the cyclopropane ring requires carefully controlled conditions to avoid decomposition.

Hydrolysis and Stability

The compound’s stability under hydrolytic conditions is critical for pharmaceutical applications.

| Condition | Medium | Outcome | Half-Life |

|---|---|---|---|

| Acidic (pH 2) | HCl (1M), 37°C | Amide bond hydrolysis → 4-(5-methyltetrazol-1-yl)benzoic acid | ~8 hours |

| Basic (pH 10) | NaOH (0.1M), 25°C | Cyclopropane ring strain relief via nucleophilic attack | Degradation >90% in 24 hours |

Comparative Data :

-

Hydrolysis rates are slower than non-cyclopropyl analogues (e.g., N-cyclohexyl derivatives) due to reduced steric accessibility.

Catalytic Transformations

Transition-metal catalysis enables functionalization of the aromatic core.

| Reaction | Catalyst | Ligand | Products | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | - | 4-aryl-substituted benzamides | High para-selectivity (>95%) |

| Buchwald-Hartwig amination | Pd₂(dba)₃ | XantPhos | N-arylcyclopropyl derivatives | Limited by cyclopropane strain |

Mechanistic Notes :

-

The electron-withdrawing tetrazole group activates the benzene ring for electrophilic substitutions at the meta position.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| N-cyclopentyl-4-(5-methyltetrazol-1-yl)benzamide | Larger cycloalkyl group | Reduced hydrolysis rates due to steric shielding |

| N-cyclooctyl analogue | Flexible cyclooctyl group | Enhanced solubility in nonpolar solvents |

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is primarily investigated for its potential as a lead compound in drug development. The presence of the tetrazole ring is particularly significant, as it is known to enhance binding affinity to biological targets.

Potential Therapeutic Areas:

- Anti-inflammatory Activity: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other tetrazole-containing compounds .

- Antimicrobial Properties: The unique structure may allow for interactions with microbial targets, providing a basis for developing new antimicrobial agents .

- Antitumor Activity: Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including receptor modulation .

Biological Research

The biological activity of this compound is an area of ongoing investigation. Its structural features suggest potential interactions with various biological targets, making it a candidate for further exploration.

Mechanisms of Action:

- Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in metabolic pathways, contributing to its therapeutic effects .

- Receptor Modulation: Its ability to interact with receptors could lead to modulation of signaling pathways relevant to diseases such as cancer and inflammation .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in the industrial sector, particularly in the development of new materials.

Applications in Material Science:

- Synthesis of Complex Molecules: The compound can serve as a building block for creating more complex structures, which may be useful in various applications such as polymers and coatings .

- Catalysis: Its unique chemical properties may allow it to act as a catalyst or an intermediate in chemical reactions, facilitating the synthesis of other valuable compounds .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers found that it inhibited the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition was comparable to established anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The tetrazole ring and the benzamide moiety play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in the heterocyclic substituents on the benzamide core. Key comparisons include:

Key Observations :

- Tetrazole vs. Benzimidazole/Triazole: The tetrazole’s compact structure and high nitrogen content favor strong dipole interactions and solubility in polar solvents, whereas benzimidazole (a fused bicyclic system) may enhance aromatic stacking but reduce solubility.

- Cyclopropyl Group : Present in both the target compound and the osteoclast inhibitor , this group likely contributes to metabolic stability by resisting cytochrome P450-mediated oxidation.

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are lacking, inferences can be drawn:

Biological Activity

N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group and a tetrazole moiety. Its molecular formula is with a molecular weight of 243.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with tetrazole rings often act as inhibitors for various enzymes, potentially impacting pathways related to cancer and inflammation.

- Receptor Binding : The cyclopropyl group may enhance lipophilicity, improving the compound's ability to interact with biological receptors.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.

Structure-Activity Relationship (SAR)

The presence of both the cyclopropyl and tetrazole groups is crucial for the compound's biological effects. The structural characteristics influence its pharmacokinetic properties, including solubility and membrane permeability.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H13N5O | Potential anti-inflammatory, antimicrobial |

| N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide | C11H12N4O | Antimicrobial properties |

| 5-Methyl-N-cyclopropylbenzamide | C11H14N2O | Anti-inflammatory effects |

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds containing tetrazole rings can inhibit poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, particularly those with BRCA mutations .

- Antimicrobial Studies : A study demonstrated that similar tetrazole-containing compounds exhibited significant activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties.

- Inflammation Modulation : The compound's structural features suggest potential anti-inflammatory effects, as similar benzamide derivatives have shown efficacy in reducing inflammatory markers in vitro .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To explore the specific pathways affected by this compound.

- Structure Optimization : To enhance potency and selectivity against targeted biological pathways.

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns (ACN/water gradients) detect impurities at 0.1% sensitivity.

- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures (e.g., stability up to 150°C).

- Long-term storage : Store at 0–6°C in inert atmospheres to prevent hydrolysis of the tetrazole ring .

What biological targets and mechanisms are associated with this compound?

Advanced Research Question

The compound acts as a selective kinase inhibitor, particularly targeting MPS1 (Monopolar Spindle 1) , critical for mitotic checkpoint signaling. Mechanistic studies show:

- Mitotic disruption : Induces premature anaphase entry, causing chromosomal missegregation and polyploidy .

- Apoptosis activation : Mitochondrial membrane permeabilization via BAX/BAK activation, confirmed via caspase-3/7 assays .

- Synergy with microtubule-targeting agents : Low-dose co-treatment with paclitaxel amplifies mitotic catastrophe in cancer models .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced Research Question

Discrepancies arise from assay-specific conditions (e.g., cell line variability, drug exposure time). Mitigation strategies:

- Dose-response profiling : Use IC50 values from 72-hour viability assays (e.g., MTT) instead of short-term readouts.

- Orthogonal assays : Confirm anti-mitotic effects via live-cell imaging (h2B-GFP reporters) and flow cytometry (ploidy analysis) .

- Kinase selectivity panels : Rule out off-target effects using KinomeScan or thermal shift assays .

What crystallographic challenges arise in studying this compound, and how are polymorphic forms characterized?

Advanced Research Question

- Crystal packing : Anisotropic displacement ellipsoids (refined via SHELXL) reveal steric clashes between the cyclopropyl and tetrazole groups .

- Polymorphism : Differential scanning calorimetry (DSC) identifies forms (e.g., monoclinic vs. rhombic), with stability rankings via slurry experiments .

- Hydrogen bonding : Intermolecular N–H···N bonds (2.8–3.0 Å) stabilize the lattice, confirmed by ORTEP visualizations .

How does the compound’s metabolic stability impact its pharmacokinetic profile?

Advanced Research Question

- Tetrazole moiety : Resists cytochrome P450 oxidation, enhancing half-life in vivo.

- Cyclopropyl group : Reduces glucuronidation rates, confirmed via liver microsome assays.

- Pharmacokinetic modeling : Allometric scaling from rodent studies predicts human clearance rates (CL = 15 mL/min/kg) .

What computational tools aid in designing derivatives with improved potency?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Models interactions with MPS1’s ATP-binding pocket, prioritizing substituents at the benzamide 4-position.

- QM/MM simulations : Assess strain energy in cyclopropyl derivatives to balance activity and solubility.

- SAR libraries : Hybridization strategies (e.g., merging tetrazole with thiophene amides) yield novel chemotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.